molecular formula C₁₀H₁₆NO₁₄P₃ B1145008 3-Deaza-2'-deoxyuridine-5'-triphosphate CAS No. 1881279-84-0

3-Deaza-2'-deoxyuridine-5'-triphosphate

Cat. No.: B1145008
CAS No.: 1881279-84-0
M. Wt: 467.15
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Description

3-Deaza-2'-deoxyuridine-5'-triphosphate is a nucleotide analogue and the active metabolite of the anticancer drug 3-Deazauridine . Its primary research value lies in its ability to suppress cytidine triphosphate (CTP) synthetase activity within tumor cells . By targeting this key enzyme involved in the de novo synthesis of pyrimidine nucleotides, this compound disrupts the nucleotide balance crucial for DNA and RNA synthesis, thereby inhibiting the proliferation of cancer cells. This mechanism makes this compound a valuable tool for researchers investigating nucleotide metabolism, the development of antiproliferative agents, and the pathways of drug action in oncology. The compound is offered as a highly purified material to ensure reliable and reproducible results in biochemical and cell-based assays. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1881279-84-0

Molecular Formula

C₁₀H₁₆NO₁₄P₃

Molecular Weight

467.15

Origin of Product

United States

Preparation Methods

Ludwig’s One-Pot Triphosphorylation

The Ludwig method is widely used for converting nucleosides to triphosphates. For 3-deaza-dUTP:

  • Reagents :

    • 3-Deaza-2'-deoxyuridine (1 equiv)

    • Phosphorus oxychloride (POCl₃, 2.2 equiv)

    • Trimethyl phosphate (solvent)

    • Tributylamine (3.2 equiv)

    • Tetrabutylammonium pyrophosphate (5 equiv in DMF)

  • Procedure :

    • Dissolve 3-deaza-2'-deoxyuridine in trimethyl phosphate at 0°C.

    • Add POCl₃ dropwise, stir for 2–5 hours.

    • Introduce tributylamine and pyrophosphate simultaneously, stir for 30 minutes.

    • Quench with triethylammonium bicarbonate (TEAB), purify via ion-exchange chromatography.

Yield : 65–70% (based on analogous dNTP syntheses).

Ludwig-Eckstein Protected Nucleoside Route

This method employs nucleoside protection to enhance regioselectivity:

  • Protection :

    • 5′-OH of 3-deaza-2'-deoxyuridine is protected with dimethoxytrityl (DMTr) groups.

    • 3′-OH is phosphitylated using salicyl phosphorochloridite.

  • Triphosphorylation :

    • React protected nucleoside with pyrophosphate to form a cyclic intermediate.

    • Oxidize with iodine/water and deprotect with ammonium hydroxide.

Advantage : Higher purity (>90%) due to reduced side reactions.

Enzymatic Synthesis

While less common for deaza analogs, enzymatic methods using nucleotide kinases (e.g., T4 polynucleotide kinase) or nucleotidyl transferases (e.g., terminal deoxynucleotidyl transferase) have been explored for modified dNTPs. However, 3-deaza modifications may hinder enzyme recognition, necessitating optimization.

Analytical Validation

Purity Assessment

  • HPLC : AX-HPLC (anion-exchange) with UV detection at 260 nm confirms >95% purity.

  • Mass Spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (expected m/z for C₁₀H₁₅N₂O₁₃P₃: 529.96 [M-H]⁻).

Functional Characterization

  • Polymerase Compatibility : Primer extension assays with DNA polymerases (e.g., Klenow fragment, Taq) assess incorporation efficiency.

  • Melting Temperature (Tm) : Hybridization studies with complementary DNA quantify base-pairing stability.

Comparative Analysis of Methods

Method Yield Purity Time Key Challenges
Ludwig (One-Pot)65–70%85–90%8–12 hrByproduct formation during quenching
Ludwig-Eckstein70–75%>95%16–24 hrMulti-step protection/deprotection
Enzymatic20–40%Variable24–48 hrLow substrate acceptance by enzymes

Challenges and Optimization

Side Reactions

  • Phosphate Hydrolysis : Triphosphates are prone to degradation in aqueous solutions. Storage at -20°C in Tris buffer (pH 7.0) enhances stability.

  • Regioselectivity : Competing phosphorylation at 3′-OH is mitigated using bulky protecting groups (e.g., DMTr).

Scalability

Gram-scale synthesis requires:

  • Precision in POCl₃ stoichiometry to avoid over-phosphorylation.

  • Efficient purification : Ion-exchange chromatography (e.g., DEAE Sephadex) or preparative HPLC.

Recent Advances

Aqueous Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling in water/DMF enables late-stage modification of halogenated triphosphates. For example:

  • 5-Iodo-2'-deoxyuridine triphosphate + arylboronic acid → 5-aryl-3-deaza-dUTP.

Flow Chemistry

Continuous-flow systems improve yield and reduce reaction times for triphosphorylation, as demonstrated for 7-deaza-dGTP .

Chemical Reactions Analysis

Types of Reactions

3-Deaza-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The triphosphate group is susceptible to hydrolysis, leading to the formation of deoxyribonucleoside monophosphate and diphosphate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions include various phosphorylated derivatives of 3-Deaza-2’-deoxyuridine, which are useful intermediates in further chemical synthesis and biological studies.

Scientific Research Applications

3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:

    Molecular Biology: It is used in DNA sequencing and amplification techniques, such as polymerase chain reaction (PCR), where it serves as a substrate for DNA polymerases.

    Biochemistry: The compound is employed in studies of enzyme kinetics and mechanisms, particularly those involving nucleotide metabolism.

    Medicine: Research into antiviral and anticancer therapies often utilizes this compound to investigate the effects of nucleotide analogs on cellular processes.

    Industry: It is used in the development of diagnostic assays and as a chemical intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to cell cycle arrest and apoptosis. The compound targets specific enzymes involved in nucleotide metabolism, such as deoxyuridine triphosphate nucleotidohydrolase, which helps regulate the levels of nucleotide pools within the cell.

Comparison with Similar Compounds

5-Fluoro-2’-Deoxyuridine-5’-Triphosphate (FdUTP)

  • Structure : Fluorine atom at the 5-position of the uracil base.
  • Mechanism : Incorporated into DNA by polymerases α and β, replacing thymidine triphosphate (dTTP). This disrupts DNA stability and activates pro-apoptotic pathways via uracil misincorporation .
  • Enzymatic Data :
    • $K_m$ values for DNA polymerases α and β: 4.3 μM and 15.4 μM, respectively (comparable to natural dTTP) .
  • Applications : Metabolite of 5-fluorouracil (5-FU), used in chemotherapy to induce thymineless death in cancer cells .

5-Trifluoromethyl-2’-Deoxyuridine-5’-Triphosphate (F3dThd-5’-PPP)

  • Structure : Trifluoromethyl group at the 5-position of uracil.
  • Mechanism : Competitively inhibits DNA polymerases (e.g., vaccinia virus, HeLa cell enzymes) with $K_i$ values ranging from 4.0–17 μM .
  • Key Findings :
    • Incorporated into DNA at slower rates than dTTP, leading to delayed chain termination.
    • Higher incorporation efficiency in viral polymerases than mammalian enzymes .

5-Azido-2’-Deoxyuridine-5’-Triphosphate (5-N3dUTP)

  • Structure : Azido group at the 5-position of uracil.
  • Mechanism : Photoactive analog used for covalent crosslinking in DNA-protein interaction studies.
  • Applications :
    • Substrate for E. coli DNA polymerase I, enabling synthesis of light-sensitive DNA .
    • Binds DNA polymerase I with 2-fold higher affinity than dTTP .

2’-Arauridine-5’-Triphosphate

  • Structure: Arabinose sugar replaces deoxyribose at the 2’-position.
  • Mechanism: Inhibits RNA-dependent RNA polymerases (RdRps) in noroviruses and HuCV at 50 μM .
  • Applications : Broad-spectrum antiviral candidate against +ssRNA viruses .

2’-Amino- and 2’-Azido-Modified UTPs

  • Structure: Amino or azido groups at the 2’-position of ribose.
  • Mechanism: Activate P2Y receptors in smooth muscle cells, modulating Ca²⁺ signaling (e.g., 2’-amino-UTP: EC₅₀ ~50 μM) .
  • Applications : Tools for studying purinergic signaling pathways .

Structural and Functional Comparison Table

Compound Modification Site Target Enzymes $Ki/Km$ (μM) Key Applications References
3’-dUTP 3’-deoxy (sugar) RNA polymerases I/II $K_i = 2.0$ Antiviral, anticancer research
FdUTP 5-fluoro (base) DNA polymerases α/β $K_m = 4.3–15.4$ Chemotherapy (5-FU metabolite)
F3dThd-5’-PPP 5-trifluoromethyl (base) Viral/mammalian DNA polymerases $K_i = 4.0–17$ Antiviral therapy
5-N3dUTP 5-azido (base) DNA polymerase I $K_d < \text{dTTP}$ DNA-protein crosslinking
2’-Arauridine-5’-TP 2’-arabino (sugar) Norovirus RdRp IC₅₀ ~50 μM Broad-spectrum antivirals

Mechanistic and Therapeutic Implications

  • Antiviral Activity : 3’-dUTP and 2’-arauridine-5’-TP inhibit viral polymerases, but 3’-dUTP’s RNA polymerase specificity may reduce off-target effects in host cells .
  • Anticancer Activity : FdUTP and F3dThd-5’-PPP exploit DNA damage pathways, but FdUTP’s incorporation into DNA is more efficient, enhancing cytotoxicity .
  • Research Tools : 5-N3dUTP and labeled dUTP analogs (e.g., biotin-dUTP) enable advanced molecular techniques like photoaffinity labeling and LAMP amplicon detection .

Contradictions and Limitations

  • Enzyme Specificity : F3dThd-5’-PPP shows higher inhibition in viral polymerases, but its slower incorporation rate may reduce therapeutic potency .

Q & A

Basic Research Questions

Q. How can 3-Deaza-2'-deoxyuridine-5'-triphosphate be synthesized, and what methods ensure purity and stability?

  • Methodological Answer : Synthesis typically involves modifying the uracil base at the 3-position with deaza groups, followed by phosphorylation to generate the triphosphate moiety. Aqueous-phase cross-coupling reactions (e.g., Sonogashira coupling) with functionalized precursors, as described for ferrocene-labeled dNTPs, can be adapted . Purity is assessed via reversed-phase HPLC or TLC (e.g., C18 columns or silica plates), while stability is monitored under frozen (-20°C) conditions to prevent hydrolysis .

Q. Which DNA polymerases effectively incorporate this compound, and what reaction conditions optimize incorporation?

  • Methodological Answer : Polymerases like Taq, Klenow fragment, and reverse transcriptases are commonly used for modified dNTP incorporation. Buffer optimization (e.g., Mg²⁺ concentration adjustment to 2–4 mM) and temperature gradients (e.g., 37°C for mesophilic enzymes) enhance efficiency. Competitive incorporation assays with natural dTTP/dUTP, as demonstrated for 7-deaza-dATP , can quantify selectivity .

Q. What analytical techniques quantify this compound incorporation into DNA?

  • Methodological Answer : Electrochemical detection (e.g., cyclic voltammetry) identifies redox-active modifications , while fluorescence-based TRACE (Time-Resolved Amplification of Cryptate Emission) monitors enzymatic incorporation using europium cryptate labels . Gel electrophoresis with SYBR Gold staining reveals migration shifts caused by base modifications .

Advanced Research Questions

Q. How does this compound influence DNA replication fidelity and repair mechanisms?

  • Methodological Answer : Competitive primer extension assays with error-prone polymerases (e.g., Pol β) assess misincorporation rates. Comparative sequencing (Sanger or NGS) of PCR products quantifies mutation frequencies. Thymidylate synthase (TS) inhibition assays, as shown for dUTP accumulation , can link replication stress to DNA damage .

Q. What strategies resolve contradictions in reported enzymatic incorporation efficiencies of this compound?

  • Methodological Answer : Discrepancies may arise from polymerase source or buffer composition. Systematically test enzymes (e.g., thermophilic vs. mesophilic) and buffer additives (e.g., DMSO for GC-rich templates). Use kinetic studies (e.g., KmK_m and VmaxV_{max} measurements) to compare substrate affinity, as done for 7-aryl-7-deaza-dATP .

Q. How does SAMHD1 regulate this compound metabolism compared to natural dNTPs?

  • Methodological Answer : SAMHD1’s phosphohydrolase activity can be assayed using recombinant enzyme and tritium-labeled dNTPs. Monitor hydrolysis via TLC or HPLC, referencing dGTP/dUTP degradation protocols . Compare kcatk_{cat} values to assess SAMHD1 selectivity for modified vs. natural triphosphates .

Q. What role does this compound play in inducing S-phase-dependent apoptosis?

  • Methodological Answer : Flow cytometry (PI/Annexin V staining) quantifies apoptosis in synchronized cell cultures. Measure dUTP accumulation via LC-MS and correlate with DNA strand breaks (comet assay) . TS knockdown models, as in imatinib studies , can validate thymidylate depletion as a cytotoxic mechanism .

Q. How do modified nucleotides like this compound affect electrochemical DNA sensing platforms?

  • Methodological Answer : Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) detects redox signals from ferrocene or europium labels post-incorporation . Compare signal-to-noise ratios with unmodified DNA to evaluate sensitivity enhancements .

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